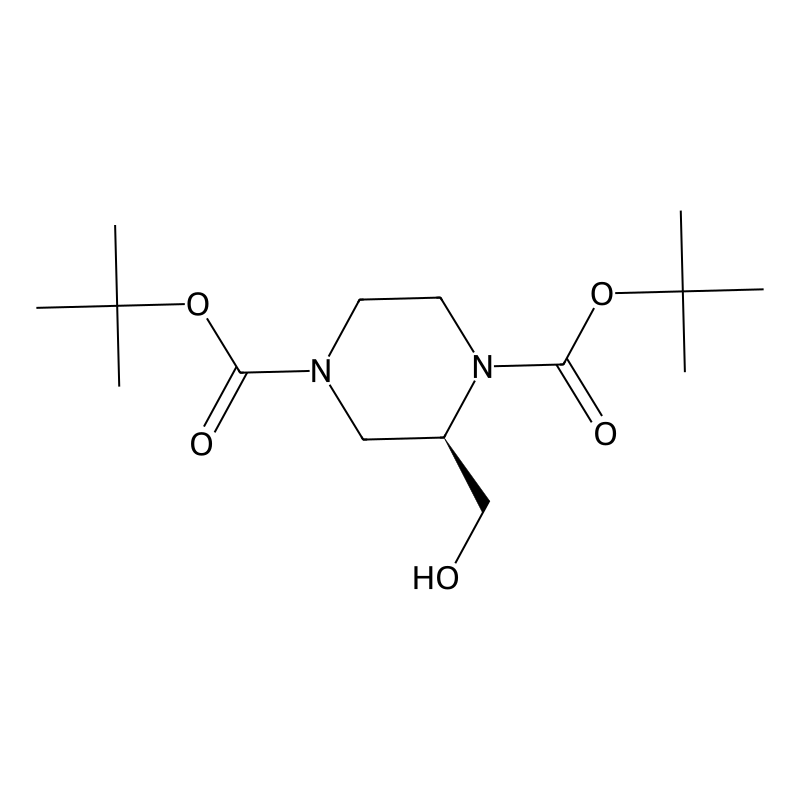(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl substituent. Its molecular formula is with a molecular weight of approximately 258.32 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 68 to 70 °C and exhibits slight solubility in chloroform and methanol .
There is no scientific literature available on the mechanism of action of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. As mentioned earlier, it is likely a precursor molecule and may not have a direct biological effect.
- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
- Work in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Dispose of waste according to proper chemical waste disposal procedures.
Building Block for Functionalized Piperazines
Piperazines are a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. They are prevalent in many biologically active molecules and find applications in medicinal chemistry []. (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine serves as a valuable building block due to the presence of the following functional groups:
- Two Boc (tert-Butoxycarbonyl) protecting groups: These groups are attached to the nitrogen atoms of the piperazine ring and can be selectively removed under specific conditions to reveal reactive amine functionalities.
- (R)-configured hydroxymethyl group: The chiral hydroxyl group provides a site for further functionalization, allowing researchers to introduce various chemical moieties with desired stereochemistry.
- Hydrolysis: The Boc groups can be removed under acidic or basic conditions, yielding the corresponding amine derivative.
- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing further functionalization.
- Coupling Reactions: It can serve as a building block for coupling with other reactive species, facilitating the synthesis of more complex molecules.
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine has shown potential biological activity. It serves as a precursor in the synthesis of phosphoinositide 3-kinase inhibitors, which are being investigated for their therapeutic effects in rheumatoid arthritis. Additionally, derivatives of this compound have been explored for their antimalarial and anti-tuberculosis properties, highlighting its significance in medicinal chemistry .
The synthesis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the following steps:
- Starting Materials: Begin with piperazine or its derivatives.
- Boc Protection: React the piperazine with Boc anhydride to introduce the tert-butoxycarbonyl groups at the nitrogen atoms.
- Hydroxymethylation: Introduce the hydroxymethyl group through a reaction with formaldehyde or similar reagents under controlled conditions.
- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
The primary applications of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine include:
- Pharmaceutical Development: It is utilized as a building block for synthesizing various biologically active compounds.
- Research Tool: Its derivatives are employed in studies aimed at understanding disease mechanisms and developing new therapeutic agents.
Interaction studies involving (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically focus on its binding affinity and efficacy as a substrate or inhibitor in biochemical pathways. Research has indicated that its derivatives can interact with specific enzymes related to metabolic pathways, thereby influencing pharmacological outcomes in disease models .
Several compounds share structural similarities with (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-1-Boc-3-hydroxymethylpiperazine | 278788-66-2 | Single Boc group; less steric hindrance |
| (S)-1-Boc-2-hydroxymethylpiperazine | 1030377-21-9 | Different stereochemistry; single Boc group |
| (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 169448-87-7 | Contains carboxylate functionality |
| (R)-1-Boc-piperazine-3-carboxylic acid | 192330-11-3 | Carboxylic acid functionality |
The uniqueness of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine lies in its dual Boc protection and specific hydroxymethyl substitution pattern, which provides distinct reactivity and potential biological activity compared to these similar compounds .








